N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-27-11-4-5-12(14(8-11)28-2)23-17(25)9-16-18(26)24-13-7-10(19(20,21)22)3-6-15(13)29-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMHZUSUQSYFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 455.3 g/mol. The compound features a benzothiazine core substituted with a trifluoromethyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.
1. Antitumor Activity
Research indicates that derivatives of benzothiazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer cells (MCF-7) and other malignancies through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like trifluoromethyl enhances these effects by increasing the lipophilicity and reactivity of the compounds .
2. Anti-inflammatory Properties
Compounds related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrate that some derivatives can significantly reduce COX-2 activity, which is implicated in inflammatory processes. The inhibition of COX enzymes correlates with reduced production of pro-inflammatory mediators .
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. The presence of methoxy groups on the phenyl ring may enhance its ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to bind to active sites of enzymes like COX and lipoxygenases (LOX), leading to decreased enzyme activity and subsequent reduction in inflammatory responses .
- Cell Cycle Modulation : Studies suggest that the compound induces cell cycle arrest at specific phases, which is vital for its antitumor effects. The modulation of cell cycle proteins plays a significant role in this process .
- Apoptotic Pathways : The activation of apoptotic pathways has been observed in cancer cells treated with related compounds, indicating that they may trigger programmed cell death through intrinsic or extrinsic pathways .
Case Studies
A notable study investigated the effects of similar benzothiazine derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could reduce cell viability significantly at low micromolar concentrations, with IC50 values reported between 5–15 μM depending on the specific derivative used . Another study focused on anti-inflammatory activity showed that certain derivatives effectively inhibited COX-2 with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents on the phenyl ring (R₁) and benzothiazinone ring (R₂). The following table summarizes critical differences:
Physicochemical Properties
- The 2-butoxyphenyl analog exhibits the highest lipophilicity (density: 1.313 g/cm³), while the 4-nitrophenyl derivative is more polar due to the nitro group.
- Acid-Base Behavior : The acetamide moiety contributes to H-bonding capacity. The pKa of the 2-butoxyphenyl analog is predicted at 11.80 , suggesting deprotonation under physiological conditions, which may influence bioavailability.
- Thermal Stability : Boiling points for analogs like (597.4°C) indicate high thermal stability, likely due to strong intermolecular interactions (e.g., hydrogen bonds and π-π stacking) .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: The acetamide group in all analogs acts as both H-bond donor (N–H) and acceptor (C=O), facilitating crystal packing and biological interactions .
- Crystal Packing : Derivatives without bulky substituents (e.g., ) may form denser crystals due to fewer steric clashes, as seen in structural reports of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
